molecular formula C16H14N4S2 B14001127 3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol CAS No. 39722-54-8

3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol

Cat. No.: B14001127
CAS No.: 39722-54-8
M. Wt: 326.4 g/mol
InChI Key: QABJPBWDVZHRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol is a heterocyclic compound featuring a unique structure that includes two triazole rings fused together with a dithiol group.

Preparation Methods

The synthesis of 3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. The reaction conditions often require the use of solvents such as ethanol or toluene and catalysts like potassium hydroxide. Industrial production methods may involve continuous flow synthesis to enhance yield and efficiency .

Chemical Reactions Analysis

3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of thiols or dithiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiol group, using reagents like alkyl halides or acyl chlorides. .

Scientific Research Applications

3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or the modulation of receptor functions. These interactions are crucial for its biological activities, including anticancer and antimicrobial effects .

Comparison with Similar Compounds

3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual triazole rings and dithiol group, which confer specific reactivity and potential for diverse applications.

Properties

CAS No.

39722-54-8

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

3,7-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithiol

InChI

InChI=1S/C16H14N4S2/c21-15-17-13(11-7-3-1-4-8-11)19-16(22)18-14(20(15)19)12-9-5-2-6-10-12/h1-10,15-16,21-22H

InChI Key

QABJPBWDVZHRSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(N3N2C(N=C3C4=CC=CC=C4)S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.